molecular formula C9H10ClNO2 B14064390 1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one

1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one

Cat. No.: B14064390
M. Wt: 199.63 g/mol
InChI Key: IRTOBCCDKLPGIY-UHFFFAOYSA-N
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Description

1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one is an organic compound with significant interest in various scientific fields. This compound features an amino group, a hydroxyl group, and a chlorine atom attached to a propanone backbone, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with 3-amino-2-hydroxyacetophenone.

    Chlorination: The hydroxyl group is protected, and the compound is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiourea under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxyacetophenone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloro-3-nitrophenol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

Uniqueness

1-(3-Amino-2-hydroxyphenyl)-2-chloropropan-1-one is unique due to its combination of functional groups, allowing for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

1-(3-amino-2-hydroxyphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO2/c1-5(10)8(12)6-3-2-4-7(11)9(6)13/h2-5,13H,11H2,1H3

InChI Key

IRTOBCCDKLPGIY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)N)O)Cl

Origin of Product

United States

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